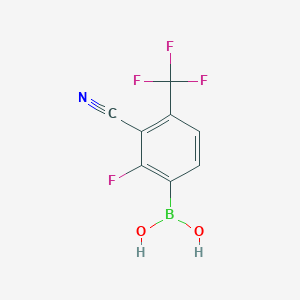

![molecular formula C12H13ClN2O B11874956 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)

1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

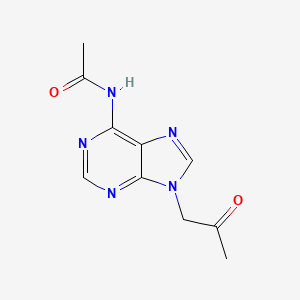

1-(sec-Butil)-5-cloro-1H-benzo[d]imidazol-2-carbaldehído es un compuesto heterocíclico que presenta un anillo de imidazol sustituido con un grupo sec-butilo en la primera posición, un átomo de cloro en la quinta posición y un grupo aldehído en la segunda posición

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(sec-Butil)-5-cloro-1H-benzo[d]imidazol-2-carbaldehído generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de 2-cloro-bencimidazol con bromuro de sec-butilo en presencia de una base para introducir el grupo sec-butilo. Esto es seguido por la formación de un grupo aldehído en la segunda posición utilizando un agente formilante como el reactivo de Vilsmeier-Haack.

Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para asegurar condiciones de reacción consistentes y altos rendimientos. La elección de solventes, catalizadores y métodos de purificación se adapta para maximizar la eficiencia y minimizar los costos.

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-(sec-Butil)-5-cloro-1H-benzo[d]imidazol-2-carbaldehído experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo aldehído puede oxidarse a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: El grupo aldehído puede reducirse a un alcohol primario utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos en condiciones apropiadas, como reacciones de sustitución nucleofílica aromática.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica aromática.

Productos Principales:

Oxidación: Ácido 1-(sec-Butil)-5-cloro-1H-benzo[d]imidazol-2-carboxílico.

Reducción: 1-(sec-Butil)-5-cloro-1H-benzo[d]imidazol-2-metanol.

Sustitución: 1-(sec-Butil)-5-metoxi-1H-benzo[d]imidazol-2-carbaldehído.

Aplicaciones Científicas De Investigación

1-(sec-Butil)-5-cloro-1H-benzo[d]imidazol-2-carbaldehído tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como compuesto líder en el descubrimiento de fármacos por sus posibles efectos terapéuticos.

Industria: Utilizado en el desarrollo de materiales avanzados, incluyendo semiconductores orgánicos y tintes.

Mecanismo De Acción

El mecanismo de acción de 1-(sec-Butil)-5-cloro-1H-benzo[d]imidazol-2-carbaldehído depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías implicadas pueden variar, pero los mecanismos comunes incluyen la inhibición de la actividad enzimática o la interrupción de los procesos celulares.

Compuestos Similares:

1-(sec-Butil)-1H-benzo[d]imidazol-2-carbaldehído: Carece de la sustitución de cloro en la quinta posición.

5-Cloro-1H-benzo[d]imidazol-2-carbaldehído: Carece de la sustitución de sec-butilo en la primera posición.

1-(sec-Butil)-5-cloro-1H-benzo[d]imidazol: Carece del grupo aldehído en la segunda posición.

Singularidad: 1-(sec-Butil)-5-cloro-1H-benzo[d]imidazol-2-carbaldehído es único debido a la combinación de sus sustituyentes, que confieren propiedades químicas y biológicas distintas. La presencia tanto del grupo sec-butilo como del átomo de cloro mejora su reactividad y sus posibles interacciones con los objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.

Comparación Con Compuestos Similares

1-(sec-Butyl)-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chlorine substitution at the fifth position.

5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the sec-butyl substitution at the first position.

1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole: Lacks the aldehyde group at the second position.

Uniqueness: 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the sec-butyl group and the chlorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Propiedades

Fórmula molecular |

C12H13ClN2O |

|---|---|

Peso molecular |

236.70 g/mol |

Nombre IUPAC |

1-butan-2-yl-5-chlorobenzimidazole-2-carbaldehyde |

InChI |

InChI=1S/C12H13ClN2O/c1-3-8(2)15-11-5-4-9(13)6-10(11)14-12(15)7-16/h4-8H,3H2,1-2H3 |

Clave InChI |

JICYOKGNKBDTNQ-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)N1C2=C(C=C(C=C2)Cl)N=C1C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

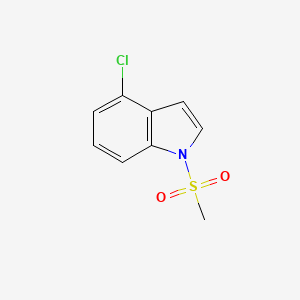

![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)

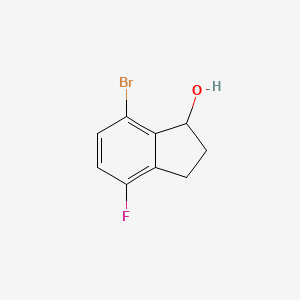

![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)

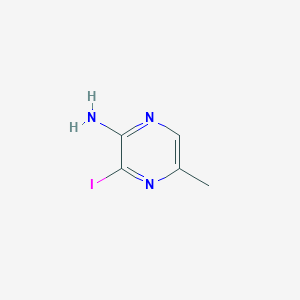

![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)

![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)